3-Chloro-6-methylpicolinonitrile
Overview
Description
3-Chloro-6-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpicolinonitrile typically involves the chlorination of 6-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
6-Methylpicolinonitrile+SOCl2→this compound+SO2+HCl
The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methylpicolinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of 3-chloro-6-methylpicolinic acid or aldehyde derivatives.
Reduction: Formation of 3-chloro-6-methylpicolinamines.
Scientific Research Applications
3-Chloro-6-methylpicolinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 3-Chloro-2-methylpicolinonitrile
- 3-Chloro-4-methylpicolinonitrile
- 3-Chloro-5-methylpicolinonitrile
Comparison: Compared to its analogs, 3-Chloro-6-methylpicolinonitrile is unique due to the position of the chlorine and methyl groups on the pyridine ring. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the electronic effects and steric hindrance introduced by these substituents can alter the compound’s interaction with other molecules, making it more or less effective in specific applications.
Properties
IUPAC Name |
3-chloro-6-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFVBZUDHAIMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720872 | |
Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894074-81-8 | |
Record name | 3-Chloro-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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